2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound that features a piperidine ring, a trifluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through the Hantzsch pyridine synthesis or other cyclization methods . The trifluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and often exhibit similar pharmacological properties
Trifluorophenyl compounds: These compounds contain the trifluorophenyl group, which imparts unique chemical and physical properties
Uniqueness
2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide is unique due to the combination of its structural features, which confer specific reactivity and potential bioactivity. Its trifluorophenyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-2-14(25)23-7-5-10(6-8-23)17(26)21-9-13(24)22-12-4-3-11(18)15(19)16(12)20/h2-4,10H,1,5-9H2,(H,21,26)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJTIXKJOZCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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